

methods for assessing st-Ht31 P cell permeability

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Compound of Interest

Compound Name: *st-Ht31 P*
CAS No.: 252869-81-1
Cat. No.: B549441

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Application Note: Assessing Cell Permeability of st-Ht31 and st-Ht31P Peptides

Executive Summary & Technical Context

The **st-Ht31** peptide is a widely used research tool designed to disrupt the interaction between the Regulatory subunit (RII) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). To achieve intracellular access, the peptide is modified with a stearate (st-) moiety (C18 lipid tail) at the N-terminus, facilitating direct membrane translocation.

Clarification of Nomenclature:

- st-Ht31: The active steared peptide (DLIEEAASRIVDAVIEQVKAAGAY) capable of binding PKA-RII.[1]
- st-Ht31P: The control peptide (st-Ht31-Proline).[2] It contains isoleucine-to-proline substitutions that disrupt the amphipathic helix structure, preventing PKA binding while maintaining similar physicochemical permeability properties.

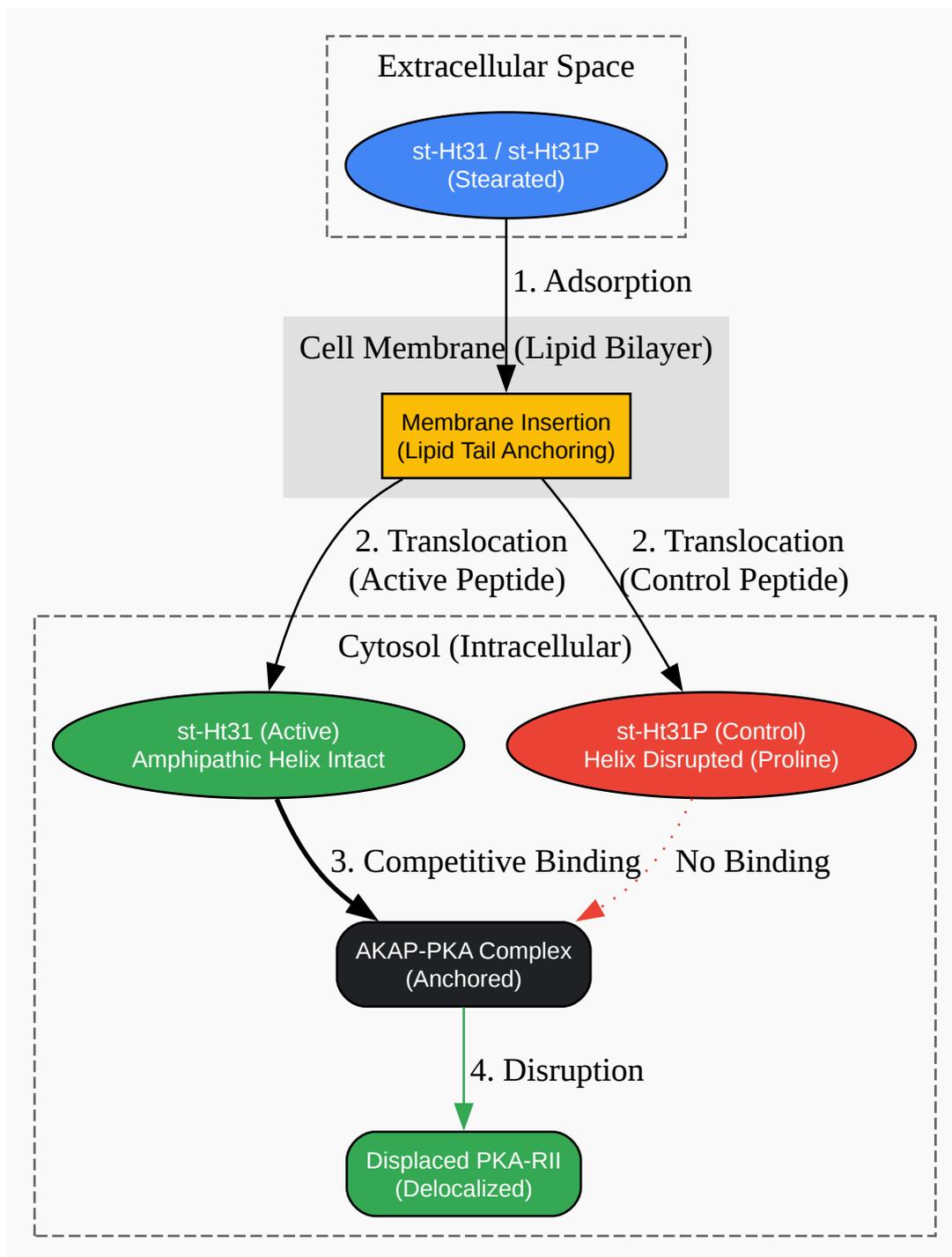
The Challenge: Assessing the permeability of steared peptides is non-trivial. The lipid tail causes the peptide to adhere to cell membranes and plasticware, often yielding false-positive "uptake" signals in standard fluorescence assays. "True" permeability requires the peptide to not only associate with the membrane but to flip-flop into the cytosol to engage PKA.

This guide details three orthogonal methods to validate cytosolic delivery:

- Direct Visualization (Fluorescence) with rigorous surface quenching.
- Functional Validation (Immunofluorescence) via PKA-RII delocalization.
- Bioactivity Readout (cAMP/Reporter) using FRET-based sensors.

Mechanistic Workflow

The following diagram illustrates the mechanism of entry and the critical difference between the active (st-Ht31) and control (st-Ht31P) peptides.



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Caption: Mechanism of Action. Stearated peptides insert into the membrane. Only the active st-Ht31 maintains the helical structure required to displace PKA-RII from the AKAP anchor.

Protocol Module 1: Direct Uptake Visualization

Objective: Quantify peptide uptake while eliminating false positives from surface-bound peptide. Reagent: Fluorescein (FITC)-conjugated st-Ht31 and FITC-st-Ht31P.

Critical Considerations

Standard PBS washing is insufficient for steared peptides. The lipid tail binds hydrophobically to the plasma membrane surface. To distinguish "internalized" from "surface-bound," you must use a Trypsin/BSA Back-Exchange wash.

Step-by-Step Protocol

- Seeding: Plate cells (e.g., HeLa, cardiomyocytes) on glass coverslips or confocal dishes. Aim for 60-70% confluency.
- Treatment:
 - Prepare 10 μ M and 50 μ M solutions of FITC-st-Ht31 in serum-free media (Serum albumin binds lipids and can reduce effective concentration).
 - Incubate cells for 30–60 minutes at 37°C.
- The "Rigorous" Wash (Crucial Step):
 - Wash 1: Rinse 2x with ice-cold PBS.
 - Wash 2 (Back-Exchange): Incubate cells for 5 minutes at 4°C with PBS + 0.5% BSA (Bovine Serum Albumin). The BSA acts as a "lipid sink," extracting non-internalized steared peptides from the outer membrane leaflet.
 - Wash 3 (Optional for adherent cells): Mild trypsinization (0.05% Trypsin-EDTA) for 1-2 minutes at 37°C can further digest surface-bound peptide, though BSA is often sufficient.
- Fixation (Optional):
 - Warning: Aldehyde fixation can sometimes cause peptide leakage or redistribution. Live-cell imaging is preferred.
 - If fixation is necessary: 4% Paraformaldehyde (PFA) for 10 min, room temp.

- Imaging:
 - Use Confocal Microscopy (Z-stacking).
 - Success Criteria: Fluorescence should be diffuse throughout the cytosol or punctate (endosomal), but not restricted solely to the plasma membrane ring.

Protocol Module 2: Functional Validation (PKA RII Delocalization)

Objective: Confirm that the peptide has reached the cytosol and is bioactive. This is a self-validating assay: if PKA moves, the peptide got in.

Principle

In resting cells, PKA-RII is anchored to specific organelles (Golgi, Centrosome) by AKAPs. Successful permeation of st-Ht31 (but not st-Ht31P) will cause PKA-RII to become diffuse in the cytoplasm.

Experimental Design Table

Group	Treatment	Expected Outcome (PKA-RII Localization)	Interpretation
Negative Control	Vehicle (DMSO/Media)	Punctate / Organelle-specific (e.g., Golgi)	Baseline Anchoring
Specificity Control	st-Ht31P (50 μ M)	Punctate / Organelle-specific	Peptide entered but cannot bind PKA (Helix disrupted)
Experimental	st-Ht31 (50 μ M)	Diffuse / Cytosolic	Successful Permeation & Disruption

Step-by-Step Protocol

- Incubation: Treat cells with 50 μ M st-Ht31 or st-Ht31P for 30–60 minutes at 37°C.

- Fixation: Wash with PBS and fix with 4% PFA for 15 minutes. Alternatively, use 100% Methanol (ice-cold) for 10 min (Methanol often preserves cytoskeletal/organelle structures better for PKA imaging).
- Permeabilization: 0.2% Triton X-100 in PBS for 10 min (if using PFA).
- Blocking: 5% Normal Goat Serum in PBS for 1 hour.
- Primary Antibody: Anti-PKA RII alpha/beta (e.g., BD Transduction or Santa Cruz) diluted 1:100–1:200. Incubate overnight at 4°C.
- Secondary Antibody: Alexa Fluor 488 or 568 (Goat anti-Mouse/Rabbit).
- Analysis:
 - Observe the Golgi region (perinuclear).
 - Quantification: Measure the ratio of Perinuclear Intensity to Cytosolic Intensity. st-Ht31 treatment should significantly reduce this ratio compared to st-Ht31P.

Protocol Module 3: Quantitative Bioactivity (FRET Reporters)

Objective: Real-time kinetic monitoring of permeability and action using the AKAR (A-Kinase Activity Reporter) sensor.

Workflow

- Transfection: Transfect cells (e.g., HEK293) with the AKAR3 or AKAR4 plasmid (FRET sensor: CFP-Linker-YFP).
- Stimulation: Stimulate cells with Forskolin (10 μ M) to raise cAMP and drive PKA activity (increasing FRET).
- Inhibition (Permeability Test):
 - Add st-Ht31 or st-Ht31P.

- Monitor FRET ratio (YFP/CFP) over time.
- Result: st-Ht31 should prevent or reverse the FRET change localized to specific compartments (if using targeted AKARs), whereas st-Ht31P will have no effect.

Troubleshooting & Controls

Toxicity Check (LDH Assay)

Stearated peptides act like detergents at high concentrations (>100 μM). It is vital to distinguish permeability from membrane lysis.

- Method: Collect supernatant after incubation.^[3] Measure Lactate Dehydrogenase (LDH) release.
- Threshold: Toxicity > 10% indicates the peptide is lysing cells rather than permeating via flip-flop. Reduce concentration.

Solubility

st-Ht31 is hydrophobic.

- Stock: Dissolve in DMSO (e.g., 5 mM stock).
- Working Solution: Dilute into media immediately before use. Do not store dilute aqueous solutions; the peptide will adhere to the tube walls.

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